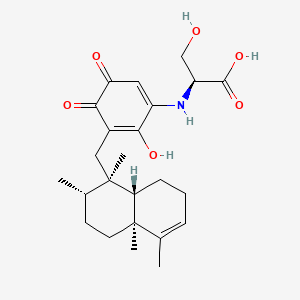
Nakijiquinone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nakijiquinone C, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO6 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxicity
Research indicates that Nakijiquinone C exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (DLD-1) and pancreatic carcinoma cells (PANC-1) with IC50 values in the micromolar range. The cytotoxicity is attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells .
Kinase Inhibition
This compound is recognized for its role as an inhibitor of receptor tyrosine kinases, particularly the HER2/neu (c-erbB-2) kinase. This receptor is overexpressed in several cancers, including breast and ovarian cancers. This compound has demonstrated selective inhibition of the KDR receptor (VEGFR-2), which is crucial for tumor angiogenesis . The inhibition mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent signaling pathways that promote tumor growth .
Synthesis and Evaluation
A study focused on the total synthesis of Nakijiquinones revealed that structural analogues of this compound could be synthesized with varying configurations at specific carbon positions. These analogues were evaluated for their kinase-inhibiting properties, confirming that certain derivatives exhibited enhanced selectivity and potency against specific kinases compared to this compound itself .
Antitumor Activity
In vitro studies highlighted this compound's effectiveness against various cancer cell lines, including L-1210 leukemia cells and KB carcinoma cells. The compound exhibited IC50 values ranging from 1.2 to 8.1 µg/mL, demonstrating substantial antitumor activity . Further investigations into its mechanism revealed that this compound induces G1 phase arrest in the cell cycle, leading to increased apoptosis rates in treated cells .
Propriétés
Formule moléculaire |
C24H33NO6 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-2-[[5-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-13-6-5-7-19-23(13,3)9-8-14(2)24(19,4)11-15-20(28)16(10-18(27)21(15)29)25-17(12-26)22(30)31/h6,10,14,17,19,25-26,28H,5,7-9,11-12H2,1-4H3,(H,30,31)/t14-,17-,19+,23+,24+/m0/s1 |
Clé InChI |
RIHVEJOGUIBAQW-IAOVCDLUSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N[C@@H](CO)C(=O)O)O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)NC(CO)C(=O)O)O)CCC=C2C)C |
Synonymes |
nakijiquinone C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















